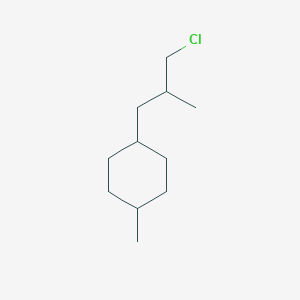

1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane

Description

1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane is a halogenated cyclohexane derivative characterized by a 4-methyl-substituted cyclohexane ring and a branched 3-chloro-2-methylpropyl chain. The compound’s structure introduces steric hindrance from the methyl groups and polarizability from the chlorine atom, influencing its physical and chemical behavior.

Properties

Molecular Formula |

C11H21Cl |

|---|---|

Molecular Weight |

188.74 g/mol |

IUPAC Name |

1-(3-chloro-2-methylpropyl)-4-methylcyclohexane |

InChI |

InChI=1S/C11H21Cl/c1-9-3-5-11(6-4-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3 |

InChI Key |

YQNXMEHHPAOECL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)CC(C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane typically involves the alkylation of 4-methylcyclohexanol with 3-chloro-2-methylpropyl chloride. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to deprotonate the alcohol, forming the corresponding alkoxide. The alkoxide then undergoes nucleophilic substitution with 3-chloro-2-methylpropyl chloride to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Sodium hydroxide (NaOH) in water, sodium cyanide (NaCN) in ethanol.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Alcohols, nitriles, amines.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane:

Chemical and Physical Properties

Information from PubChem

PubChem provides basic information such as the chemical structure, names and identifiers, chemical and physical properties .

Potential Applications

While the provided search results do not offer specific applications for this compound, some related compounds and information can give us potential insights:

- 3-Chloro-2-methyl-1-propene: This compound has been used in the study of ring-opening polymerization of oxirane derivatives using organotin phosphate condensate .

- Heterocyclic Amines: Research has been conducted on the impact of environmental exposures on the mutagenicity/carcinogenicity of heterocyclic amines isolated from cooked food .

- 1,2,3-Triazoles: These derivatives have applications in medicinal chemistry and have been boosted by copper catalysis in cycloadditions of azides to acetylenes .

Given the chemical structure and the information on related compounds, this compound might find potential applications in:

- Synthesis of polymers: Similar to 3-Chloro-2-methyl-1-propene, it could be used in polymerization reactions .

- Pharmaceutical research: As a building block in the synthesis of various organic compounds, potentially including those with medicinal properties .

- Chemical research: As a subject for studying the properties and reactions of halogenated hydrocarbons .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

Pathways Involved: The specific pathways depend on the nature of the target molecules and the type of reaction. For example, in oxidation reactions, the compound may undergo electron transfer processes, while in substitution reactions, it may form covalent bonds with nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane and related compounds:

Key Observations:

- Chlorine Position : The target compound’s chlorine resides on a secondary carbon of the propyl chain, contrasting with (+)-menthyl chloride (tertiary chlorine), which may reduce its reactivity in nucleophilic substitutions .

- Steric Effects : The 3-chloro-2-methylpropyl group introduces greater steric hindrance than MCHM’s hydroxymethyl group, likely reducing solubility in polar solvents .

- Ring Systems : Phenthiazine derivatives () exhibit aromaticity and conjugation, enhancing thermal stability compared to aliphatic cyclohexanes .

Physical and Chemical Properties

Melting/Boiling Points:

- The ester derivative in (4-methylcyclohexane carbonyl chloride-based compound) has a high melting point (157–159°C) due to crystalline packing from aromatic and ester groups . By contrast, aliphatic chloroalkanes like the target compound are typically liquids at room temperature.

- MCHM () is a liquid with moderate water solubility (2.3 g/L), whereas the target compound’s branched alkyl chain likely reduces aqueous solubility .

Reactivity:

Biological Activity

Chemical Structure and Properties

1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane has a unique structure that influences its biological behavior. Its molecular formula is , and it features a cyclohexane ring substituted with a chloroalkyl group and a methyl group. This structural configuration may affect its interaction with biological systems.

Cytotoxicity and Anticancer Activity

Research into structurally related compounds has demonstrated cytotoxic effects on cancer cell lines. For instance, compounds with similar alkyl-chloride functionalities have been tested for their ability to inhibit cell proliferation in cancer models. A study evaluating the cytotoxicity of chlorinated compounds found that certain derivatives can induce apoptosis in cancer cells, indicating potential therapeutic applications in oncology.

Table 1: Summary of Biological Activities of Related Compounds

The biological activity of this compound may be attributed to its ability to interact with cellular membranes or specific molecular targets within cells. The presence of the chlorine atom can enhance lipophilicity, facilitating membrane penetration and potentially disrupting cellular functions.

Case Studies

- Antimicrobial Testing : A study conducted on various chlorinated hydrocarbons revealed significant antibacterial activity against E. coli, suggesting that this compound may exhibit similar effects due to its structural characteristics.

- Cytotoxic Evaluation : In vitro assays on related compounds showed that they could induce cell death in breast cancer cell lines at concentrations ranging from 5 to 20 µM, hinting at a possible anticancer role for this compound.

Toxicological Profile

Understanding the safety and potential toxicity of this compound is crucial for future applications. Preliminary hazard evaluations suggest that chlorinated hydrocarbons can exhibit toxic effects at high concentrations, including neurotoxicity and carcinogenicity. Thus, careful assessment through toxicological studies is necessary to determine the safety profile of this compound.

Table 2: Toxicological Data from Related Compounds

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves alkylation of 4-methylcyclohexane derivatives with 3-chloro-2-methylpropyl halides. Key steps include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

- Purification : Employ fractional distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

- Purity validation : Confirm via GC-MS (>98% purity) and ¹H/¹³C NMR to verify structural integrity .

Q. How can spectroscopic techniques characterize the stereochemistry of this compound?

- Methodological Answer :

- NMR analysis : Compare chemical shifts of cyclohexane ring protons (axial vs. equatorial) in ¹H NMR. For example, axial methyl groups in 4-methylcyclohexane exhibit upfield shifts (~0.8–1.2 ppm) .

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers, if present .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated cyclohexane derivatives?

- Methodological Answer :

- Data triangulation : Cross-validate results using orthogonal assays (e.g., microbial inhibition vs. enzymatic activity tests) .

- Iterative analysis : Apply qualitative frameworks (e.g., iterative coding for unexpected variables like solvent polarity or stereochemical impurities) .

- Open-data practices : Share raw datasets via repositories (e.g., Zenodo) to enable reproducibility checks .

Q. What experimental designs are recommended for assessing the compound’s ecotoxicological impact on microbial communities?

- Methodological Answer :

- Model systems : Use Saccharomyces cerevisiae as a eukaryotic model to study metabolic disruption (e.g., glyphosate-resistance pathways altered by methylcyclohexane derivatives) .

- Dose-response assays : Conduct LC₅₀ studies with gradient concentrations (0.1–100 µM) and monitor growth inhibition via optical density (OD₆₀₀) .

- Metabolomic profiling : Apply GC-MS or LC-MS to identify stress biomarkers (e.g., trehalose accumulation under toxicity) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or membranes)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model ligand binding to hypothetical targets (e.g., cytochrome P450 enzymes). Parameterize force fields with AMBER for halogen interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability, focusing on logP values (~3.5 for chloroalkyl derivatives) .

- QSAR validation : Train models on datasets of halogenated alkanes to correlate structural features (e.g., Cl-substituent position) with bioactivity .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Answer :

- Standardized protocols : Pre-treat cells with identical media (e.g., RPMI-1640 + 10% FBS) and passage numbers .

- Internal controls : Include reference compounds (e.g., cisplatin for cytotoxicity assays) in every experimental batch .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish assay noise from true variability .

Structural and Functional Analogues

Q. How does the substitution pattern (e.g., chloro vs. methyl groups) influence the compound’s physicochemical properties?

- Methodological Answer :

- LogP determination : Compare octanol/water partitioning via shake-flask method. Chloro-substituents increase hydrophobicity by ~0.5 log units .

- Thermal stability : Perform DSC (differential scanning calorimetry) to assess melting points; bulky substituents (e.g., 2-methylpropyl) reduce crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.